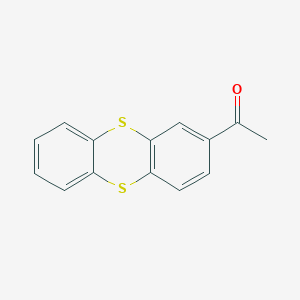











|
REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH:12]1[C:25]2[S:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[S:17][C:16]=2[CH:15]=[CH:14][CH:13]=1.Cl>ClC(Cl)C>[C:1]([C:20]1[CH:21]=[CH:22][C:23]2[S:24][C:25]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[S:17][C:18]=2[CH:19]=1)(=[O:3])[CH3:2] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
58.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
43.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3SC12
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 hour at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous extracted with dichloroethane
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=2SC3=CC=CC=C3SC2C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |